N-(2-methoxyphenyl)-3-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide
Overview
Description
N-(2-methoxyphenyl)-3-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide, also known as MPTP, is a chemical compound that has been widely used in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine and biotechnology.
Mechanism of Action
N-(2-methoxyphenyl)-3-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide has been shown to exert its effects through the modulation of various signaling pathways. It has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. N-(2-methoxyphenyl)-3-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide has also been shown to induce apoptosis in cancer cells by activating various cell death pathways.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-3-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of various pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-(2-methoxyphenyl)-3-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide has also been shown to decrease the expression of various genes involved in the inflammatory response. In addition, N-(2-methoxyphenyl)-3-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
N-(2-methoxyphenyl)-3-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. N-(2-methoxyphenyl)-3-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide has also been shown to have low toxicity and is well-tolerated in animal models. However, N-(2-methoxyphenyl)-3-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide has some limitations, including its limited solubility in water and its potential to form reactive intermediates that can cause DNA damage.
Future Directions
There are several future directions for the study of N-(2-methoxyphenyl)-3-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide. One potential area of research is the development of N-(2-methoxyphenyl)-3-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide analogs with improved solubility and decreased potential for DNA damage. Another area of research is the investigation of the potential of N-(2-methoxyphenyl)-3-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide in the treatment of other diseases such as cardiovascular disease and diabetes. In addition, further studies are needed to elucidate the precise mechanism of action of N-(2-methoxyphenyl)-3-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide and its effects on various signaling pathways.
Scientific Research Applications
N-(2-methoxyphenyl)-3-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide has been widely used in scientific research as a tool to study various biological processes. It has been studied for its potential applications in the treatment of various diseases such as cancer, inflammation, and neurological disorders. N-(2-methoxyphenyl)-3-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide has been shown to have anti-inflammatory and anti-cancer properties in various in vitro and in vivo studies.
properties
IUPAC Name |
N-(2-methoxyphenyl)-3-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-13-7-9-14(10-8-13)23-18(20-21-22-23)26-12-11-17(24)19-15-5-3-4-6-16(15)25-2/h3-10H,11-12H2,1-2H3,(H,19,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPWTSZZIWGYFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)SCCC(=O)NC3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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